Pentyl benzenesulfonate

描述

. It is a member of the benzenesulfonate family, which are derivatives of benzenesulfonic acid. This compound is characterized by a pentyl group attached to the sulfonate ester of benzene, making it a versatile chemical in various applications.

准备方法

Synthetic Routes and Reaction Conditions

Pentyl benzenesulfonate can be synthesized through the esterification of benzenesulfonic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of azeotropic distillation can help remove water formed during the reaction, thus shifting the equilibrium towards the formation of the ester.

化学反应分析

Types of Reactions

Pentyl benzenesulfonate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to benzenesulfonic acid and pentanol.

Substitution: The sulfonate group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: While the pentyl group can undergo oxidation, the sulfonate ester is generally resistant to reduction under mild conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: Strong oxidizing agents like potassium permanganate for the pentyl group.

Major Products

Hydrolysis: Benzenesulfonic acid and pentanol.

Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Pentyl benzenesulfonate is primarily utilized in drug formulation as a sulfonate salt, enhancing the solubility and bioavailability of various pharmaceutical compounds. The structural properties of benzenesulfonates allow them to act as effective intermediates in synthesizing active pharmaceutical ingredients (APIs).

Drug Delivery Systems

- Mechanism : this compound can enhance drug solubility through the formation of salts with basic drugs, improving their pharmacokinetic profiles.

- Case Study : Research has shown that sulfonate derivatives exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth. For instance, studies on styrylquinazoline tosylates demonstrated strong antiproliferative effects against leukemia and brain cancer cell lines, indicating the potential of this compound derivatives in cancer therapy .

Material Science Applications

This compound is also explored for its utility in materials science, particularly as a flame retardant and additive in polymer formulations.

Flame Retardancy

- Properties : The incorporation of this compound into polymer matrices enhances their flame retardant properties without compromising mechanical performance.

- Research Findings : A study demonstrated that silylated benzenesulfonates, including pentyl derivatives, significantly improved the flame retardancy of polycarbonate materials while maintaining low water solubility .

Surfactant Applications

- Role in Surfactants : this compound can function as a surfactant in various industrial processes, including enhanced oil recovery (EOR).

- Case Study : In surfactant-enhanced oil recovery applications, this compound was part of formulations that effectively mobilized non-aqueous phase liquids (NAPLs) from contaminated sites, showcasing its utility in environmental remediation .

Environmental Applications

The environmental applications of this compound are primarily focused on its role as a surfactant for soil and groundwater remediation.

Soil Remediation

- Mechanism : As a surfactant, this compound aids in the mobilization of hydrophobic contaminants in soil.

- Case Study : Field applications have demonstrated its effectiveness in removing jet fuel contaminants from soil through surfactant flushing techniques, resulting in significant reductions in total petroleum hydrocarbons (TPH) levels .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Pharmaceuticals | Drug solubility enhancement | Improved bioavailability and efficacy in cancer therapies |

| Material Science | Flame retardant additive | Enhanced flame resistance and mechanical properties |

| Environmental Remediation | Surfactant for EOR | Effective mobilization of NAPLs and reduction of TPH levels |

作用机制

The mechanism by which pentyl benzenesulfonate exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments .

相似化合物的比较

Similar Compounds

Benzenesulfonic acid: The parent compound, which is more acidic and lacks the ester functionality.

p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of a pentyl group, making it more hydrophobic.

Sulfanilic acid: Contains an amino group, making it more reactive in certain chemical reactions.

Uniqueness

Pentyl benzenesulfonate is unique due to its combination of a hydrophobic pentyl group and a hydrophilic sulfonate group, giving it distinct surfactant properties. This dual nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

生物活性

Pentyl benzenesulfonate (C₁₁H₁₆O₃S) is an organic compound that belongs to the class of benzenesulfonates, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

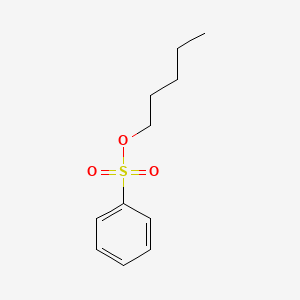

This compound is characterized by a pentyl group attached to a benzenesulfonate moiety. The sulfonate group enhances the compound's solubility in water and its ability to interact with biological systems. The compound's structural formula is as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The biological activity evaluation indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity can be quantified using the Minimum Inhibitory Concentration (MIC) method. For instance, certain benzenesulfonate derivatives have shown MIC values ranging from 0.39 to 3.12 mg/L against Gram-positive bacteria such as Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Enterococcus species .

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | S. aureus (MSSA) | 0.39 |

| This compound | S. aureus (MRSA) | 0.78 |

| This compound | E. faecalis | 6.25 |

| This compound | E. faecium | 6.25 |

Cytotoxicity Studies

While evaluating the antimicrobial properties, it is crucial to assess the cytotoxicity of this compound on human cells. Studies indicate that the cytotoxicity limits for several derivatives are significantly higher than their MIC values, suggesting a favorable therapeutic index.

- Cytotoxicity Limit : IC₅₀ values for certain derivatives were found to be greater than 12.3 mg/L against human normal lung fibroblasts (MRC-5), indicating low toxicity at effective antimicrobial concentrations .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study demonstrated that this compound derivatives exhibited high activity against both sensitive and resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in treating infections caused by resistant pathogens . -

Comparative Analysis with Other Compounds :

In comparative studies, this compound showed lower MIC values than traditional antibiotics like linezolid against specific strains, suggesting that these compounds could serve as effective alternatives or adjuncts in antibiotic therapy . -

Structure-Activity Relationship :

The presence of specific substituents on the benzene ring was found to enhance the antimicrobial activity of this compound derivatives, emphasizing the importance of chemical modifications in developing more potent compounds .

属性

IUPAC Name |

pentyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-2-3-7-10-14-15(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIXYXGUYJTFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498392 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-45-5 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。